molecular formula C11H8FNO B8764447 1-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

1-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B8764447
M. Wt: 189.19 g/mol
InChI Key: QCWBXIXEJXOSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8FNO and its molecular weight is 189.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

1-(4-fluorophenyl)pyrrole-3-carbaldehyde

InChI

InChI=1S/C11H8FNO/c12-10-1-3-11(4-2-10)13-6-5-9(7-13)8-14/h1-8H

InChI Key

QCWBXIXEJXOSHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Trifluoromethanesulfonic acid (127 ml) was added dropwise to a dichloroethane solution (680 ml) containing 1-(4-fluorophenyl)-2-formylpyrrole (68 g) at room temperature, and the mixture was stirred at a refluxing temperature for 5 h. After cooling to room temperature, the reaction mixture was poured into aqueous potassium carbonate solution and extracted with chloroform. The organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained residue was purified by column chromatography (mobile phase:methylene chloride) to give 1-(4-fluorophenyl)-3-formylpyrrole (13 g).
Quantity
127 mL
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
68 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoromethanesulfonic acid (100 g) was added dropwise at room temperature into a dichloromethane solution (680 ml) containing 1-(4-fluorophenyl)-2-formylpyrrole (50.4 g), and stirred at reflux temperature for 13 hours. The reaction solution was poured into ice water, made alkaline with the addition of potassium carbonate and extracted with chloroform. The organic layer was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified with silica gel column chromatography (n-hexane/ethyl acetate) to give 1-(4-fluorophenyl)-3-formylpyrrole (34.5 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
680 mL
Type
solvent
Reaction Step One
Quantity
50.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four

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